2-methoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide
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Overview
Description
2-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide is a complex organic compound that features a benzamide core linked to a benzothieno-pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno-pyrimidine core, which is then functionalized with various substituents to achieve the desired structure. Common reagents used in these reactions include glacial acetic acid, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide derivative.
Scientific Research Applications
2-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-2,5,7,8-tetramethyl-6-chromanol: Another methoxy-substituted compound with different biological activities.
7-methoxy-3,4,5,6-tetrahydro-2H-azepine: A structurally similar compound with different chemical properties.
Uniqueness
What sets 2-methoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide apart is its unique combination of a benzamide core and a benzothieno-pyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H21N3O2S2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-methoxy-N-[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide |
InChI |
InChI=1S/C24H21N3O2S2/c1-29-18-11-5-2-8-15(18)22(28)27-17-10-4-7-13-20(17)31-24-21-16-9-3-6-12-19(16)30-23(21)25-14-26-24/h2,4-5,7-8,10-11,13-14H,3,6,9,12H2,1H3,(H,27,28) |
InChI Key |
HBYXPUDKWXZTOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2SC3=NC=NC4=C3C5=C(S4)CCCC5 |
Origin of Product |
United States |
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